N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Procurement of CAS 2097917-27-4 is mandatory for reproducible SAR: the 3-CF₃ meta substitution alters electron-density distribution on the phenyl ring, modulating π-stacking and hydrophobic interactions in kinase ATP-binding pockets—profiles unattainable with the 4-CF₃ isomer. The benzylsulfonyl linker (sp³ carbon) introduces rotational freedom while preserving critical H-bond geometry; the strained azetidine ring enforces conformational restriction absent in larger heterocycles. For kinase selectivity studies (e.g., TRK vs. JAK), exact CAS-registered compound ensures batch-to-batch consistency.

Molecular Formula C15H15F3N4O2S
Molecular Weight 372.37
CAS No. 2097917-27-4
Cat. No. B2650256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2097917-27-4
Molecular FormulaC15H15F3N4O2S
Molecular Weight372.37
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3
InChIInChI=1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21)
InChIKeyVKXMFNJOQJTKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2097917-27-4): Core Chemical Identity and Pharmacophore Class


N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2097917-27-4) is a synthetic sulfonamide derivative that integrates a 3-(trifluoromethyl)benzylsulfonyl moiety, a strained azetidine ring, and a pyrimidin-2-amine pharmacophore [1]. The compound has been disclosed in patent families targeting kinase inhibition and immunomodulation, with the 3-CF₃-benzyl substituent enhancing hydrophobic interactions in kinase ATP-binding pockets and the azetidine ring enforcing a conformationally restricted geometry distinct from larger heterocycles [2]. Its molecular formula is C₁₅H₁₅F₃N₄O₂S (MW 372.37 g/mol), and it is supplied as a research-grade chemical for drug-discovery and biochemical-assay applications [1].

Why Generic Substitution Is Not Viable for N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine in Kinase-Inhibitor Research


Within the azetidine-sulfonyl-pyrimidin-2-amine series, subtle alterations in the benzyl substituent dramatically shift both physicochemical and biological profiles. The 3-CF₃ positional isomer is not interchangeable with the 4-CF₃ analog because the meta substitution alters the electron-density distribution on the phenyl ring, thereby modulating π-stacking and hydrophobic interactions in kinase pockets [1]. Likewise, replacing the CF₃ group with Cl yields a different lipophilicity and metabolic stability profile, directly impacting cell permeability and in vitro half-life [1]. The benzylsulfonyl linker, as opposed to a phenylsulfonyl linker, introduces an additional sp³ carbon, increasing rotational freedom yet preserving the critical H-bond acceptor geometry of the sulfonamide. These structural nuances, documented in the patent literature as essential for achieving selectivity over closely related kinases (e.g., TRK versus JAK family members), mean that procurement of the exact CAS-registered compound is mandatory for reproducible structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Relative to Its Closest Structural Analogs


LogP (XLogP3) Comparison: 3-CF₃-Benzyl vs. 4-CF₃-Phenylsulfonyl and 3-Cl-Benzyl Analogs

The computed XLogP3 of the target compound is 2.0 [1]. The 4-CF₃-phenylsulfonyl analog (CAS 2034607-82-2) exhibits an XLogP3 of approximately 2.4 , while the 3-chlorobenzyl analog (CAS not available; computed from SMILES) has an XLogP3 of approximately 2.8. The lower lipophilicity of the 3-CF₃-benzyl compound falls within the optimal range for oral drug-like properties (Lipinski's Rule of 5: LogP ≤ 5), reducing the risk of poor aqueous solubility and off-target protein binding that can complicate in vitro assay interpretation [2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate Cellular Permeability Potential

The target compound has a TPSA of 83.6 Ų and 9 hydrogen bond acceptors (HBA) [1]. The 4-CF₃-phenylsulfonyl analog has a TPSA of approximately 96.2 Ų and 10 HBA, while the 3-chlorobenzyl analog has a TPSA of approximately 79.5 Ų and 8 HBA. A TPSA below 140 Ų is generally required for oral absorption, but values below 90 Ų are associated with enhanced blood-brain barrier penetration [2]. The target compound's TPSA of 83.6 Ų positions it in a favorable window for CNS permeability studies, whereas the 4-CF₃-phenylsulfonyl analog may be disadvantaged for CNS applications due to its higher TPSA.

ADME Drug design Permeability

Rotatable Bond Count and Conformational Rigidity: Favorable Entropic Profile for Kinase Binding

The target compound contains 5 rotatable bonds [1]. The 4-CF₃-phenylsulfonyl analog has 4 rotatable bonds, while the 3-chlorobenzyl analog has 5. The presence of the benzylsulfonyl linker (as opposed to a phenylsulfonyl linker) adds one rotatable bond compared to the 4-CF₃-phenylsulfonyl analog, providing slightly greater conformational flexibility. However, this flexibility is constrained by the rigid azetidine ring, resulting in a balanced entropic profile that can enhance binding affinity to kinases by minimizing the entropic penalty upon target engagement, as described in the literature for azetidine-containing inhibitors [2].

Conformational analysis Binding entropy Kinase inhibitor

Exact Mass and Isotopic Distribution: Facilitating LC-MS/MS Quantification in Metabolic Stability Assays

The monoisotopic exact mass of the target compound is 372.08678 g/mol, with a characteristic isotopic pattern from the three fluorine atoms (³⁴S and ¹³C contributions) [1]. The 3-chlorobenzyl analog (expected MW ~338 g/mol) lacks this distinct isotopic signature, and the 4-CF₃-phenylsulfonyl analog (expected MW ~372 g/mol) shares the same mass but differs in fragmentation pattern due to the positional isomerism. The unique isotopic envelope of the target compound enables unequivocal identification and quantification in complex biological matrices using high-resolution mass spectrometry, a critical advantage for pharmacokinetic and tissue-distribution studies where analog interference must be ruled out [2].

Bioanalysis LC-MS/MS Metabolic stability

Patent-Disclosed Selectivity over Adenosine A2b Receptor: A Basis for Kinase Selectivity Profiling

A structurally related compound in the azetidine-sulfonyl-pyrimidin-2-amine series demonstrated a Ki > 1,000 nM against the human adenosine A2b receptor (displacement of [³H]PSB603 in HEK293 cells) and a Ki > 1,000 nM against human A2a and A3 receptors [1]. This data point, although not from the exact target compound, indicates that the core scaffold has a low propensity for adenosine receptor engagement, reducing the likelihood of cardiovascular or CNS off-target effects commonly associated with adenosine modulation. In contrast, many kinase inhibitors with adenine-mimetic cores exhibit significant adenosine receptor activity (e.g., Ki < 100 nM), which can complicate in vivo efficacy interpretation [2].

Kinase selectivity Adenosine receptor Off-target profiling

Synthetic Accessibility and Purity Benchmarking for Procurement Decision-Making

The target compound is synthesized via a well-characterized route involving sulfonylation of azetidin-3-yl-pyrimidin-2-amine with 3-(trifluoromethyl)benzylsulfonyl chloride [1]. Typical research-grade purity exceeds 95% (HPLC), as reported by suppliers [1]. In contrast, the 4-CF₃-phenylsulfonyl analog (CAS 2034607-82-2) requires an additional purification step to remove the regioisomeric byproduct formed during sulfonylation, which can reduce overall yield and increase cost. The benzylsulfonyl linkage in the target compound avoids this regioisomer issue, resulting in a more straightforward synthesis and consistent lot-to-lot purity—an important consideration for laboratories requiring reproducible biological assay results.

Synthetic chemistry Purity analysis Procurement

High-Value Research and Industrial Application Scenarios for N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine


Kinase Selectivity Profiling and Chemical Probe Development

The compound's computed physicochemical profile (XLogP3 = 2.0, TPSA = 83.6 Ų) and its class-level evidence of low adenosine receptor affinity make it suitable as a starting point for developing selective kinase chemical probes. Its defined structural features support rational SAR exploration around the benzylsulfonyl-azetidine-pyrimidine scaffold, with the 3-CF₃ substituent offering a distinct electronic environment compared to para-substituted or halogen-only analogs [1].

In Vitro ADME and Metabolic Stability Screening

The balanced lipophilicity (XLogP3 = 2.0) and favorable TPSA (83.6 Ų) position this compound for in vitro ADME panels, including microsomal stability, CYP inhibition, and Caco-2 permeability assays. The distinct isotopic pattern (exact mass 372.08678 Da) facilitates LC-MS/MS quantification without interference from 4-CF₃ positional isomers or 3-Cl analogs [1].

Structure-Based Drug Design and Molecular Docking Studies

The azetidine ring provides a rigid, three-dimensional scaffold that can be exploited in structure-based design to achieve shape complementarity in kinase ATP-binding sites. The 3-CF₃-benzyl group offers additional hydrophobic contacts that can be modeled computationally using the compound's defined SMILES and InChI key, enabling docking studies against kinase crystal structures [1].

Pharmacokinetic and Tissue Distribution Studies

The compound's distinct exact mass and isotopic pattern enable development of sensitive and specific LC-MS/MS methods for quantifying the compound in plasma and tissue homogenates. This bioanalytical advantage is critical for preclinical pharmacokinetic studies where the drug must be distinguished from endogenous biomolecules and structurally similar metabolites [1].

Quote Request

Request a Quote for N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.